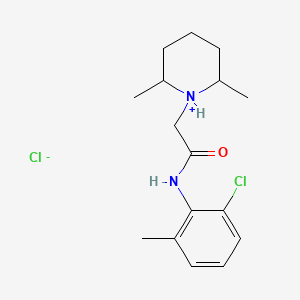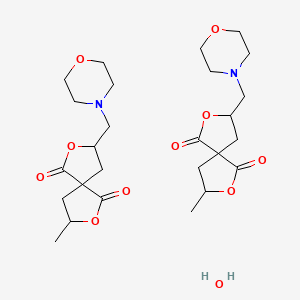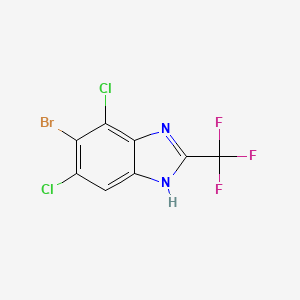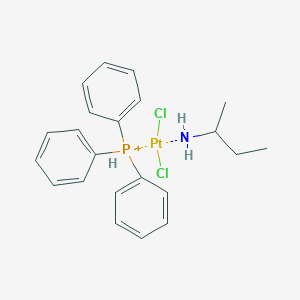
butan-2-amine;dichloroplatinum;triphenylphosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butan-2-amine;dichloroplatinum;triphenylphosphanium is a complex compound that combines the properties of butan-2-amine, dichloroplatinum, and triphenylphosphanium. Each of these components contributes unique characteristics to the compound, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butan-2-amine;dichloroplatinum;triphenylphosphanium typically involves the following steps:
Preparation of Butan-2-amine: Butan-2-amine can be synthesized through biocatalytic reductive amination using native amine dehydrogenases.
Formation of Dichloroplatinum Complex: Dichloroplatinum complexes are often prepared by reacting platinum salts with appropriate ligands under controlled conditions.
Combination with Triphenylphosphanium: The final step involves the reaction of butan-2-amine and dichloroplatinum with triphenylphosphanium to form the desired compound. This step requires precise control of reaction conditions to ensure the formation of the complex.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for high yield and purity, often using automated systems to control reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
Butan-2-amine;dichloroplatinum;triphenylphosphanium undergoes various chemical reactions, including:
Substitution: Substitution reactions involve replacing one or more ligands in the compound with other ligands, altering its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like p-chloranil, reducing agents, and various ligands for substitution reactions. The conditions vary depending on the desired reaction, including temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to higher oxidation states of platinum, while substitution reactions can yield new complexes with different ligands .
Aplicaciones Científicas De Investigación
Butan-2-amine;dichloroplatinum;triphenylphosphanium has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of butan-2-amine;dichloroplatinum;triphenylphosphanium involves its interaction with molecular targets and pathways. For example, the platinum center can form DNA interstrand cross-links, affecting DNA replication and transcription . The compound’s amine and phosphine components also contribute to its overall activity, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other platinum-based complexes, such as cisplatin and carboplatin, as well as other amine and phosphine-containing compounds .
Uniqueness
Butan-2-amine;dichloroplatinum;triphenylphosphanium is unique due to its combination of butan-2-amine, dichloroplatinum, and triphenylphosphanium. This combination provides distinct properties, including high reactivity and specificity in various chemical and biological reactions .
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique combination of components allows it to participate in a wide range of reactions and processes, making it a valuable tool in chemistry, biology, medicine, and industry.
Propiedades
Fórmula molecular |
C22H27Cl2NPPt+ |
|---|---|
Peso molecular |
602.4 g/mol |
Nombre IUPAC |
butan-2-amine;dichloroplatinum;triphenylphosphanium |
InChI |
InChI=1S/C18H15P.C4H11N.2ClH.Pt/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-3-4(2)5;;;/h1-15H;4H,3,5H2,1-2H3;2*1H;/q;;;;+2/p-1 |
Clave InChI |
SLWOGIIIPMRYKA-UHFFFAOYSA-M |
SMILES canónico |
CCC(C)N.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pt]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dibenzofuran-2-yl 4-chloro-3-[(4-chlorophenyl)-prop-2-enylsulfamoyl]benzoate](/img/structure/B13767643.png)

![N-[5-(Diethylamino)-2-[(2-iodo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide](/img/structure/B13767654.png)


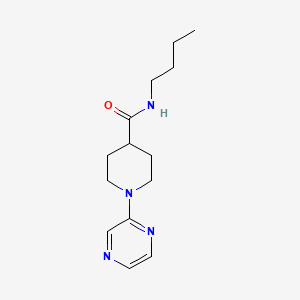
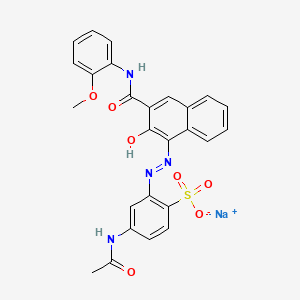
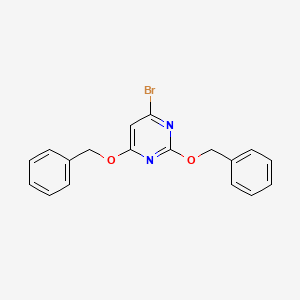
![2-(Chloromethyl)-1,5-dimethyl-1H-benzo[d]imidazole](/img/structure/B13767698.png)
